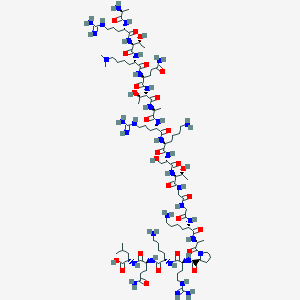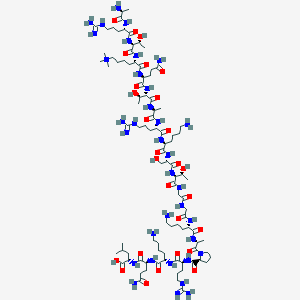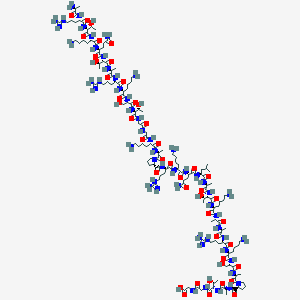
Hainantoxin-IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hainantoxin-IV (HNTX-IV) is a peptide that was originally isolated from the venom of the Chinese bird spider Ornithoctonus hainana Liang (Selenocosmia hainana Liang). It has been reported that this peptide is a potent antagonist of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). Hainantoxin-IV binds to TTX-S with an IC50value of 34 nM in adult rat dorsal root ganglion (DRG) neurons. Tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels are not affected by Hainantoxin-IV. It probably interacts with the site 1 through a mechanism quite similar to that of TTX without affecting the activation and inactivation kinetics.
Aplicaciones Científicas De Investigación
1. Neurotoxin Characteristics and Channel Effects
Hainantoxin-IV (HNTX-IV) is isolated from the venom of the Chinese bird spider Selenocosmia hainana. It is a neurotoxic peptide composed of 35 residues and exhibits strong inhibition of neuronal tetrodotoxin-sensitive sodium channels in rat dorsal root ganglion neurons. This inhibition is dose-dependent, with IC50 values of 44.6 nM, and does not affect tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) (Xiao & Liang, 2003). The structure of HNTX-IV includes an inhibitor cystine knot motif, similar to other spider toxins targeting sodium channels (Liu et al., 2003).
2. Synthetic and Mutant Studies
Efforts to synthesize HNTX-IV have contributed to understanding its structure and function. Synthesis and oxidative refolding studies have helped in determining optimal conditions for renaturation of HNTX-IV, providing insights into its structural integrity (Liu, Chen, & Liang, 2002). Mutant studies, such as those on S12A-HNTX-IV and R29A-HNTX-IV, have revealed the importance of specific residues for the bioactivity of HNTX-IV, indicating their role in binding to sodium channels (Xu et al., 2005).
3. Structure-Activity Relationships
Investigations into the structure-activity relationships of HNTX-IV have shown that certain residues, such as Lys27 and Arg29, are critical for its bioactivity. This research helps in understanding how HNTX-IV interacts with sodium channels and contributes to the development of similar neurotoxins with potential therapeutic applications (Li et al., 2004).
4. Heterologous Expression and Purification
Heterologous expression and purification of HNTX-IV have been optimized in E. coli, enabling the production of recombinant HNTX-IV for further studies. This strategy has facilitated investigations into the structure-activity relationships and potential pharmaceutical applications of HNTX-IV (Zhang et al., 2015).
5. Voltage-Gated Sodium Channel Interaction
Research has also focused on the interaction of HNTX-IV with voltage-gated sodium channels. The toxin preferentially inhibits specific sodium channel subtypes, such as rNav1.2, rNav1.3, and hNav1.7, without altering the activation and inactivation kinetics in physiological voltage ranges. This indicates that HNTX-IV acts as a gating modifier rather than a pore blocker (Cai et al., 2015).
Propiedades
Fórmula molecular |
C166H257N53O50S6 |
|---|---|
Peso molecular |
3987.6 Da |
Apariencia |
White lyophilized solidPurity rate: > 97%AA sequence: Glu-Cys2-Leu-Gly-Phe-Gly-Lys-Gly-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Asn-Leu-Val-Cys24-Ser-Arg-Lys-His-Arg-Trp-Cys31-Lys-Tyr-Glu-Ile-NH2Disulfide bonds between Cys2-Cys17, Cys9-Cys24, and Cys16-Cys31)Length (aa): 35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







